- Efficient deprotection of methoxymethyl ethers of phenols using a solid acid catalyst with Wells-Dawson structureInternational Electronic Conferences on Synthetic Organic Chemistry, 2004, 1429, 1429-1434,
Cas no 89-84-9 (2',4'-Dihydroxyacetophenone)
2',4'-Dihydroxyacetophenone structure
2',4'-Dihydroxyacetophenone Properties
Names and Identifiers
-
- 1-(2,4-Dihydroxyphenyl)ethanone
- 4-Acetylresorcinol
- Resacetophenone
- 2,4-Dihydroxyacetophenone
- 2-Methylsalicylic acid
- o-Methyl Salicylic Acid
- 5-Methylsalicylic acid
- 2',4'-Dihydroxyacetophenone
- 1-ACETYL-2,4-DIHYDROXYBENZENE
- 2.4-Dihydroxyacetophenone
- 2,4-DHAP
- [ "" ]
- 2,4-Dihydroxy acetophenone
- Resoacetophenone
- Ethanone, 1-(2,4-dihydroxyphenyl)-
- Resorcinol, 4-acetyl-
- 1-(2,4-dihydroxyphenyl)ethan-1-one
- Acetophenone, 2',4'-dihydroxy-
- 1-(2,4-dihydroxy-phenyl)-ethanone
- .beta.-Resacetophenone
- 4-Acetyl-1,3-benzenediol
- UC3V356VZC
- 2',4'-Dihydro
- 1-(2,4-Dihydroxyphenyl)ethanone (ACI)
- Acetophenone, 2′,4′-dihydroxy- (8CI)
- 1-Acetylbenzene-2,4-diol
- 2′,4′-Dihydroxyacetophenone
- 2′,4′-Dihydroxyphenyl methyl ketone
- NSC 10883
- NSC 37559
- β-Resacetophenone
- +Expand
-
- MFCD00002279
- SULYEHHGGXARJS-UHFFFAOYSA-N
- 1S/C8H8O3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-4,10-11H,1H3
- O=C(C)C1C(O)=CC(O)=CC=1
- 1282505
Computed Properties
- 152.04700
- 2
- 3
- 1
- 152.047344
- 11
- 155
- 0
- 0
- 0
- 0
- 0
- 1
- 1.7
- 21
- 0
- 57.5
- 152.15
Experimental Properties
- 1.30040
- 57.53000
- 8140
- 1.4945 (estimate)
- 234.6°C (rough estimate)
- 144.0 to 147.0 deg-C
- 161.1℃
- Powder
- 5 (1g/l, H2O, 20℃)
- Soluble in hot alcohol, pyridine and glacial acetic acid, almost insoluble in ether, benzene and chloroform.
- Moisture Sensitive
- 1.18 g/mL at 25 °C(lit.)
2',4'-Dihydroxyacetophenone Security Information
- GHS05 GHS07
- AM7525000
- 2
- S26-S36-S24/25
- R36/37/38
- Xi
- NONH for all modes of transport
- H315,H318,H335
- P261,P280,P305+P351+P338
- dangerous
- 4°C, stored under nitrogen
- 36/37/38
- Danger
- Yes
2',4'-Dihydroxyacetophenone Customs Data
- 2914391000
-
China Customs Code:
2914501900Overview:
2914501900 Other ketophenols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914501900 other ketone-phenols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2',4'-Dihydroxyacetophenone Price
2',4'-Dihydroxyacetophenone Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Catalysts: Tungstophosphoric acid (H6P2W18O62) Solvents: Methanol , Tetrahydrofuran ; 45 min, 70 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: Tungstate(6-), hexatriaconta-μ-oxooctadecaoxobis[μ9-[phosphato(3-)-κO:κO:κO:κO′:… Solvents: Methanol , Tetrahydrofuran
Reference
- Efficient deprotection of phenol methoxymethyl ethers using a solid acid catalyst with Wells-Dawson structureMolecules [online computer file], 2001, 6(12), 1006-1011,
Synthetic Circuit 3
Reaction Conditions
1.1 Solvents: Ethanol , Water
Reference
- Formation of BF2 chelates during acylation of resorcinol and 4-cyclohexylresorcinol with carboxylic acids in the presence of BF3 etherateZhurnal Obshchei Khimii, 1994, 64(4), 673-6,
Synthetic Circuit 4
Reaction Conditions
1.1 Solvents: Water ; pH 7.56, rt; rt → 35 °C
1.2 Catalysts: Acyltransferase ; 18 h, 35 °C
1.3 Solvents: Acetonitrile ; 35 °C
1.2 Catalysts: Acyltransferase ; 18 h, 35 °C
1.3 Solvents: Acetonitrile ; 35 °C
Reference
- Acyl Donors and Additives for the Biocatalytic Friedel-Crafts AcylationEuropean Journal of Organic Chemistry, 2017, 2017(39), 5865-5871,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Ethanol , Water ; 5 h, reflux
Reference
- NaOAc-mediated selective deprotection of aromatic acetates and its application in the synthesis of natural productsSynthetic Communications, 2009, 39(11), 1949-1956,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Catalysts: Divinylbenzene-styrene copolymer (reaction products with TEMPO) , Piperidinium, 2,2,6,6-tetramethyl-1-oxo-, chloride (1:1) (reaction products with styrene-divinylbenzene copolymer) Solvents: Chloroform ; 2 min, 20 - 25 °C
1.2 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide ; 5 min, 20 - 25 °C
1.2 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide ; 5 min, 20 - 25 °C
Reference
- Rapid, chemoselective and mild oxidation protocol for alcohols and ethers with recyclable N-chloro-N-(phenylsulfonyl)benzenesulfonamideTetrahedron Letters, 2021, 73,,
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: Alumina , Zinc chloride ; 1.8 min, 40 °C
Reference
- Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditionsOrganic Chemistry Frontiers, 2014, 1(4), 415-421,
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1 Catalysts: Zinc chloride ; 1.5 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; rt
Reference
- Efficient and mild synthesis of ortho-hydroxyaryl ketones catalyzed by zinc chloride under solvent-free conditions and microwave irradiationCatalysis Communications, 2006, 7(12), 1067-1071,
Synthetic Circuit 10
Synthetic Circuit 11
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: 1,4-Dioxane ; 3 - 6 h, rt
Reference
- Highly efficient and selective deprotection method for prenyl, geranyl, and phytyl ethers and esters using boron trifluoride-etherateSynthetic Communications, 2013, 43(1), 26-33,
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
1.1 Catalysts: Zinc chloride ; 75 s, 40 °C
Reference
- ZnCl2@MWCNTs nanocomposite as an efficient and reusable catalyst for direct regioselective ortho C-acylation of phenolic compounds under solvent-free and microwave conditionsGreen Chemistry Letters and Reviews, 2017, 10(4), 228-234,
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1 Catalysts: Tin tetrachloride ; 2 min, 50 °C
Reference
- Facile, convenient and regioselective direct ortho-acylation of phenols and naphthols catalyzed by Lewis acids under solvent free and microwave conditionsJournal of Molecular Catalysis A: Chemical, 2006, 256(1-2), 242-246,
Synthetic Circuit 17
Synthetic Circuit 18
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
Reference
- Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activityBioorganic & Medicinal Chemistry, 2015, 23(4), 657-667,
2',4'-Dihydroxyacetophenone Raw materials
- Boron, [1-[2-(hydroxy-κO)-4-hydroxyphenyl]ethanonato-κO]difluoro-, (T-4)-
- 2,4-Diacetoxybenzonitrile
- 4-Acetoxystyrene
- Ethanone, 1-[2-hydroxy-4-(methoxymethoxy)phenyl]-
- 4-(1-hydroxyethyl)resorcinol
- Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-
- Ethanone, 1-[4-[[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy]-2-hydroxyphenyl]-
2',4'-Dihydroxyacetophenone Preparation Products
2',4'-Dihydroxyacetophenone Suppliers
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2',4'-Dihydroxyacetophenone Related Literature
-
Shujun Zhang,Xiya Wang,Yongjun Liu Catal. Sci. Technol. 2017 7 911
-
2. 3-Hydroxy-3-methyl-1,1-dimethoxybutane, a new reagent for dimethylchromenylation: synthesis of lonchocarpin, jacareubin, evodionol methyl ether, and other chromensW. M. Bandaranayake,L. Crombie,D. A. Whiting J. Chem. Soc. C 1971 811
-
Takeshi Teshima,Madoka Takeishi,Tatsuo Arai New J. Chem. 2009 33 1393
-
Freddy Pessel,Isabelle Billault,Marie-Christine Scherrmann Green Chem. 2016 18 5558
-
5. Reduction potentials of flavonoid and model phenoxyl radicals. Which ring in flavonoids is responsible for antioxidant activity?Slobodan V. Jovanovic,Steen Steenken,Yukihiko Hara,Michael G. Simic J. Chem. Soc. Perkin Trans. 2 1996 2497
-
James S. Brown,Roger Gl?ser,Charles L. Liotta,Charles A. Eckert catalyst. James S. Brown Roger Gl?ser Charles L. Liotta Charles A. Eckert Chem. Commun. 2000 1295
-
Zhe Wang,Xiangping Deng,Runde Xiong,Shujuan Xiong,Juan Liu,Xuan Cao,Xiaoyong Lei,Yanming Chen,Xing Zheng,Guotao Tang Med. Chem. Commun. 2018 9 305
-
G. Barker,G. P. Ellis J. Chem. Soc. C 1970 2609
-
I. E. Serdiuk,A. D. Roshal RSC Adv. 2015 5 102191
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